1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide
Description
Properties
IUPAC Name |
1-(3-nitrophenyl)-2-pyridin-1-ium-1-ylethanone;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2O3.HI/c16-13(10-14-7-2-1-3-8-14)11-5-4-6-12(9-11)15(17)18;/h1-9H,10H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQVGLDWQCKJJG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide typically involves the reaction of 3-nitrobenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common oxidizing agents used in this synthesis include potassium permanganate or hydrogen peroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Substituent Position on the Phenyl Ring
- 4-Nitrophenyl Analog: The positional isomer 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium iodide (CAS: 5330-73-4) shares the same molecular weight but differs in nitro group placement.
- 3,4,5-Trimethoxyphenyl Derivative: Compound 3a (1-(2-(3-nitrophenyl)-2-oxoethyl)-4-(((3,4,5-trimethoxyphenyl)imino)methyl)pyridin-1-ium bromide) introduces a Schiff base moiety and trimethoxyphenyl group. This modification increases molecular complexity, enabling antioxidant and antibacterial applications absent in the parent compound .
Counterion Variation
- Bromide vs. Iodide : Pyridinium salts with bromide counterions (e.g., 4-methoxy-1-(2-(4-nitrophenyl)-2-oxoethyl)pyridinium bromide) exhibit higher synthetic yields (98–99%) compared to iodide salts, likely due to differences in solubility and crystallization dynamics. Iodides may offer superior stability in polar solvents .
- Tetrafluoroborate Ionic Liquids : Dipyridine-based ionic liquids like BPHP (tetrafluoroborate counterion) demonstrate anticorrosive properties. The iodide counterion in the target compound may alter ionic conductivity and surface adsorption behavior in corrosion inhibition .
Core Heterocycle Modifications
- Pyrimidinone Derivatives: Compounds such as 2-((2-(3-nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2c) replace the pyridinium ring with a pyrimidinone core.
- Indolizine Synthesis : The target compound can act as a precursor for pyridinium ylides, which undergo 3+2 cycloadditions to form fluorescent indolizines. Bromide analogs (e.g., 1-(2-oxoethyl)pyridinium bromides) are more commonly used for this purpose, but iodides may influence reaction kinetics and fluorescence quantum yields .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide is a synthetic compound with a pyridinium structure that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₁N₂O₃I, with a molecular weight of approximately 360.14 g/mol. The presence of the nitrophenyl group is significant, as it often enhances the compound's reactivity and biological interaction potential.
Biological Activity Overview
Research has indicated that pyridinium salts exhibit a range of biological activities due to their structural characteristics. Notably, this compound has shown promise in several areas:
1. Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, related pyridinium derivatives have been reported to inhibit both Gram-positive and Gram-negative bacteria effectively .
3. Anticancer Activity
Preliminary findings suggest that similar compounds have exhibited cytotoxic effects against various cancer cell lines. The mechanisms may involve apoptosis induction and inhibition of cell proliferation . Research into this compound’s anticancer properties remains an important area for future studies.
Case Studies
A series of case studies have explored the biological activity of related pyridinium compounds:
- Study on Antimicrobial Efficacy : In a comparative analysis, various pyridinium derivatives were tested against common pathogens. Results indicated that those with electron-withdrawing groups like nitro demonstrated enhanced activity compared to their unsubstituted counterparts .
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyridinium salts on human cancer cell lines, revealing that certain substitutions led to increased efficacy in inhibiting cell growth .
Q & A
Q. What are the established synthetic routes for 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide, and how can reaction conditions be optimized?
The synthesis typically involves a nucleophilic substitution or alkylation reaction between pyridine derivatives and a 3-nitrophenyl ketone precursor. For example, highlights the use of iodides in quaternization reactions under reflux conditions in polar aprotic solvents (e.g., acetonitrile or DMF). Key steps include:
- Starting materials : 3-nitroacetophenone derivatives and pyridine analogs.
- Catalysts : Lewis acids (e.g., Fe₂O₃@SiO₂/In₂O₃) may enhance reaction efficiency .
- Optimization : Temperature (80–100°C), solvent choice (DMF for high polarity), and reaction time (12–24 hours) are critical for yield (reported 60–75%) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify pyridinium protons (δ 8.5–9.5 ppm) and the 3-nitrophenyl carbonyl group (δ 190–200 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M⁺] at m/z ~371) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. How should solubility and purification challenges be addressed?
- Solubility : The compound is polar and soluble in DMSO, methanol, or water. Insolubility in ether or hexane aids in precipitation-based purification .
- Purification : Use column chromatography (silica gel, eluent: methanol/chloroform 1:10) or recrystallization (ethanol/water mixture) .
Advanced Research Questions
Q. How can contradictions in reported spectral data or reactivity profiles be resolved?
Discrepancies in NMR shifts or reaction yields may arise from:
Q. What computational methods predict the compound’s reactivity in catalytic or biological systems?
Q. How to design a robust protocol for evaluating biological activity?
- In vitro assays : Test antimicrobial activity via microdilution (MIC values) or cytotoxicity using MTT assays (IC₅₀) .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess potency .
- Control experiments : Compare with structurally similar analogs to isolate the nitro group’s role in activity .
Q. What strategies mitigate stability issues during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
